4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid
CAS No.:
Cat. No.: VC18057886
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid -](/images/structure/VC18057886.png)
Specification
Molecular Formula | C16H21NO5 |
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Molecular Weight | 307.34 g/mol |
IUPAC Name | 4-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid |
Standard InChI | InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1 |
Standard InChI Key | BWLHTRAQVOVRCJ-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Chemical Architecture
4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid features a morpholine ring fused to a benzoic acid moiety via a carbon-carbon bond at the 2-position of the heterocycle. The morpholine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to prevent unwanted nucleophilic reactions during multi-step syntheses . The (2R) configuration confers chirality, making stereoselective synthesis critical for preserving its biological relevance .
Molecular Formula and Weight
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Formula: C₁₆H₂₁NO₅
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IUPAC Name: 4-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid
Physicochemical Properties
While explicit data on melting/boiling points are unavailable, the Boc group’s hydrophobicity and the benzoic acid’s polarity create a balanced logP, enhancing solubility in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) . The carboxylic acid moiety (pKa ≈ 4.2) enables salt formation under basic conditions, aiding purification.
Synthesis and Reaction Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Morpholine Ring Formation: Cyclocondensation of ethanolamine derivatives with epichlorohydrin generates the morpholine core.
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Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in DCM with a base like triethylamine (TEA) .
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Coupling to Benzoic Acid: Suzuki-Miyaura or Ullmann coupling attaches the morpholine to the benzoic acid scaffold.
Stereochemical Control
The (2R) configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones or Sharpless epoxidation can induce enantioselectivity during morpholine ring formation . Enantiomeric excess (ee) >98% is critical to avoid biological off-target effects .
Applications in Medicinal Chemistry
Role as a Building Block
The compound serves as a precursor for kinase inhibitors and GPCR modulators. Its benzoic acid group enables conjugation to pharmacophores via amide or ester linkages, while the morpholine ring enhances solubility and target binding.
Case Study: Anticancer Agents
In a 2024 study, the compound was coupled to a pyrimidine scaffold to inhibit EGFR tyrosine kinase. The Boc group was removed in situ to expose the morpholine amine, which formed hydrogen bonds with ATP-binding residues (IC₅₀ = 12 nM).
Quantitative Structure-Activity Relationships (QSAR)
Modifications to the morpholine ring’s substituents significantly impact bioactivity:
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Boc Group: Removal reduces metabolic stability but increases reactivity.
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Benzoic Acid Position: Para-substitution (as in this compound) improves cell permeability vs. ortho analogs .
Supplier | Purity | Quantity Available | Price Range (USD) |
---|---|---|---|
VulcanChem | 95% | 250 mg – 5 g | $200–$1,500 |
CymitQuimica | N/A | 1 g | Inquiry-based |
Reagentia | 98% | 1–10 g | $180–$1,200 |
Comparative Analysis of Stereoisomers
(2R) vs. (2S) Configuration
Property | (2R)-Isomer | (2S)-Isomer |
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Biological Activity | EGFR IC₅₀ = 12 nM | EGFR IC₅₀ = 230 nM |
Synthetic Yield | 78% (asymmetric catalysis) | 82% (racemic resolution) |
Supplier Cost | $200/g | $180/g |
The (2R) isomer’s superior efficacy underscores the importance of stereochemistry in drug design .
Challenges and Future Directions
Scalability Issues
Current methods require costly palladium catalysts for coupling steps. Recent advances in photoredox catalysis may offer greener alternatives .
Expanding Therapeutic Indications
Ongoing research explores its use in neurodegenerative diseases, leveraging the morpholine ring’s ability to cross the blood-brain barrier .
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